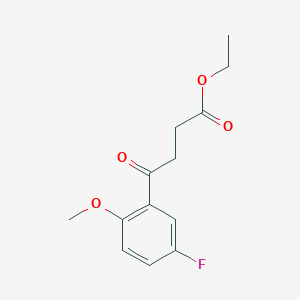

Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate

Description

Propriétés

IUPAC Name |

ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO4/c1-3-18-13(16)7-5-11(15)10-8-9(14)4-6-12(10)17-2/h4,6,8H,3,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOGRSSZACZENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=CC(=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of this compound typically involves the reaction of a suitably substituted benzoyl chloride derivative with an ethyl 4-hydroxybutanoate or related precursor. The key steps include:

- Preparation of 5-fluoro-2-methoxybenzoyl chloride as the acylating agent.

- Friedel-Crafts acylation or nucleophilic acyl substitution to introduce the 4-oxobutanoate moiety.

- Esterification to form the ethyl ester functional group.

This approach leverages the reactivity of acid chlorides and the nucleophilicity of hydroxybutanoate derivatives under controlled conditions.

Detailed Synthetic Route

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Synthesis of 5-fluoro-2-methoxybenzoyl chloride | Reaction of 5-fluoro-2-methoxybenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride under reflux | High yield; standard acyl chloride preparation |

| 2 | Acylation of ethyl 4-hydroxybutanoate | Reaction of 5-fluoro-2-methoxybenzoyl chloride with ethyl 4-hydroxybutanoate in presence of base (e.g., pyridine) or Lewis acid catalyst | Controlled temperature (0–5°C) to minimize side reactions |

| 3 | Esterification (if necessary) | Acid-catalyzed esterification using ethanol and strong acid catalyst (e.g., sulfuric acid) under reflux | Ensures complete conversion to ethyl ester |

This synthetic route is supported by analogous methods used for related compounds, such as Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate, where Friedel-Crafts acylation and esterification are key steps.

Alternative Synthetic Approaches

Friedel-Crafts Acylation: Direct acylation of substituted phenols with succinoyl chloride in the presence of Lewis acids like aluminum chloride (AlCl3) has been reported for similar compounds, yielding 68–81%. This method can be adapted for the fluorinated methoxyphenyl derivative by careful control of reaction conditions to prevent polysubstitution.

Alkylation of 4-oxobutanoic acid derivatives: Using alkyl halides (e.g., ethyl bromide) and bases such as cesium carbonate (Cs2CO3) in polar aprotic solvents (e.g., acetonitrile) can provide the ester functionality, though yields vary depending on substituents.

Oxidation of 4-pentenoic acid ethyl ester: Oxidative methods can be employed to introduce the keto group at the 4-position, achieving yields around 76%.

Industrial and Process Considerations

Industrial synthesis may utilize continuous flow reactors and solid acid catalysts to improve efficiency and facilitate product purification. For example, esterification reactions can be performed in packed bed reactors with solid acid catalysts to enhance throughput and reduce waste.

Reaction Conditions Optimization

Key parameters influencing yield and purity include:

- Catalyst choice: Milder Lewis acids (e.g., FeCl3) can replace AlCl3 to reduce side reactions.

- Solvent selection: Polar aprotic solvents like acetonitrile improve nucleophilic acylation efficiency.

- Temperature control: Maintaining low temperatures (0–5°C) during acylation minimizes polysubstitution and decomposition.

- Reaction time: Extended stirring times ensure complete conversion but must be balanced against potential side reactions.

Summary Table of Preparation Methods

| Synthetic Route | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|

| Friedel-Crafts acylation | Succinoyl chloride, AlCl3, 0–5°C | 68–81% | Requires careful temperature control |

| Acylation of ethyl 4-hydroxybutanoate | 5-fluoro-2-methoxybenzoyl chloride, base or Lewis acid | Moderate to high | Common route for target compound |

| Alkylation of 4-oxobutanoic acid derivatives | Cs2CO3, alkyl halides, CH3CN | Variable | Dependent on substituent effects |

| Oxidation of 4-pentenoic acid ethyl ester | Oxidizing agents (e.g., KMnO4) | ~76% | For keto group introduction |

Research Findings and Notes

The presence of fluorine and methoxy groups on the aromatic ring influences the electronic properties, affecting reactivity and selectivity during acylation and esterification steps.

Although specific detailed studies on this compound are limited, analogous compounds have been synthesized using the above methods with good yields and purity.

Purification typically involves extraction, washing, drying over calcium chloride or magnesium sulfate, and recrystallization from ethanol or other suitable solvents.

Reaction monitoring by NMR and chromatographic techniques ensures the desired product formation and minimizes impurities.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural components allow it to act as a precursor for developing compounds with enhanced biological activities, including anti-inflammatory and anticancer properties.

Research has indicated that this compound exhibits significant biological activities:

- Anti-inflammatory Properties : Studies have shown that similar compounds can inhibit the NF-kB pathway, leading to reduced inflammation. This suggests that this compound may have similar effects, making it a candidate for further investigation in inflammatory diseases.

- Neuroprotective Effects : There is evidence from animal models indicating that compounds structurally related to this compound can reduce neuroinflammation and improve cognitive functions. This positions the compound as a potential therapeutic agent in neurodegenerative diseases such as Alzheimer's.

Anticancer Research

Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values suggest moderate potency compared to established chemotherapeutics, indicating its potential as a lead compound in cancer therapy.

Neuroprotection in Animal Models

A notable study demonstrated that similar compounds reduced neuroinflammation and improved cognitive function in rodent models of Alzheimer's disease. The mechanism was linked to the inhibition of neurotoxic cytokines, suggesting that this compound could exhibit comparable protective effects.

Anti-inflammatory Activity

Research indicates that this compound may effectively modulate inflammatory responses through molecular pathways involved in cytokine production and immune cell activation. This positions it as a viable candidate for treating conditions characterized by chronic inflammation.

Cytotoxicity Against Cancer Cells

In vitro studies have identified cytotoxic effects of this compound against various cancer cell lines. The compound's ability to induce apoptosis in these cells highlights its potential utility in cancer therapy.

Mécanisme D'action

The mechanism by which Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate exerts its effects involves its interaction with specific molecular targets. The fluorinated aromatic ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate with analogs differing in substituent type, position, or functional groups. Key properties, synthesis, and applications are summarized in Table 1.

Table 1: Comparative Analysis of Ethyl 4-Oxobutanoate Derivatives

Structural and Electronic Effects

- Substituent Position: The position of fluorine and methoxy groups significantly impacts biological activity. For example, this compound (5-F, 2-OCH3) may exhibit stronger COX-2 inhibition compared to its 3-F,4-OCH3 analog due to optimal steric and electronic alignment with the enzyme’s active site .

- Halogen Type : Chlorine (ECB) vs. fluorine substituents alter lipophilicity and metabolic stability. ECB’s chloro-group enhances electrophilicity, making it a superior substrate for enzymatic reductions (e.g., asymmetric synthesis of chiral alcohols) compared to fluoro-analogs .

Activité Biologique

Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 254.25 g/mol. The compound features a butanoate moiety substituted with a 5-fluoro-2-methoxyphenyl group, which is believed to enhance its biological activity compared to non-fluorinated analogs due to improved metabolic stability and bioavailability .

The biological activity of this compound is hypothesized to involve several biochemical pathways:

- Receptor Interaction : Similar compounds have been shown to interact with various receptors, suggesting that this compound may also engage with specific molecular targets .

- Biochemical Pathways : It is proposed that this compound may modulate pathways such as the NF-kB inflammatory pathway, potentially exhibiting anti-inflammatory properties .

- Metabolic Activation : The ester group in the compound can undergo hydrolysis, releasing active metabolites that may exert biological effects .

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound exhibits anti-inflammatory and analgesic properties. These effects are likely attributed to its structural similarity to other bioactive compounds known for such activities .

Anticancer Activity

Research has also explored the compound's potential anticancer properties. Its ability to interact with various biological targets positions it as a promising candidate for further investigation in oncology .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : In vitro assays have demonstrated the compound's ability to inhibit pro-inflammatory cytokine release, aligning with its proposed anti-inflammatory effects .

- Animal Models : Animal studies are ongoing to assess the dosage effects and potential toxicities associated with high doses of the compound. Initial findings suggest a favorable safety profile at therapeutic doses .

- Comparative Analysis : A comparative analysis with structurally similar compounds revealed that the presence of fluorine significantly enhances biological activity, particularly in terms of metabolic stability .

Data Table: Comparative Biological Activity

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₁₃H₁₅FO₄ | Anti-inflammatory, analgesic, anticancer |

| Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate | C₁₃H₁₅ClO₄ | Moderate anti-inflammatory |

| Mthis compound | C₁₂H₁₅FO₄ | Reduced solubility and reactivity |

Future Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

- Detailed Mechanistic Studies : Investigating specific interactions at the molecular level.

- Clinical Trials : Conducting clinical trials to evaluate therapeutic efficacy and safety in humans.

- Synthesis of Derivatives : Exploring derivatives of this compound for enhanced efficacy or reduced side effects.

Q & A

Basic Research Question

- 1H/13C NMR : Confirm the presence of the fluorophenyl group (δ ~7.5–8.0 ppm for aromatic protons), methoxy singlet (δ ~3.8–4.0 ppm), and ketone/ester carbonyl signals (δ ~170–210 ppm). provides detailed NMR shifts for analogous compounds .

- HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., C13H15FO5 requires m/z 286.09) with <2 ppm error .

- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.

How can researchers resolve contradictions in reported enzyme inhibition data for fluorinated analogs?

Advanced Research Question

Discrepancies in bioactivity data (e.g., COX-2 vs. Kynurenine-3-hydroxylase inhibition) may arise from:

- Assay Variability : Standardize protocols (e.g., IC50 determination via fluorometric vs. colorimetric assays).

- Structural Isomerism : Verify regiochemistry (e.g., fluorine at C5 vs. C4 on the phenyl ring) via X-ray crystallography or NOESY NMR.

- Metabolic Stability : Assess compound stability in biological matrices (e.g., plasma half-life) using LC-MS/MS. highlights fluorine’s role in enhancing metabolic resistance, which may explain potency differences .

What design strategies enhance the bioactivity of fluorinated analogs of this compound?

Advanced Research Question

- Fluorine Positioning : Para-fluorine on the phenyl ring increases electron-withdrawing effects, enhancing binding to enzyme active sites (e.g., COX-2 hydrophobic pockets) .

- Methoxy Group Tuning : Adjusting methoxy substitution (e.g., ortho vs. para) modulates steric hindrance and hydrogen-bonding potential. shows analogs with 3-methyl-4-methoxyphenyl groups exhibit improved solubility .

- Ketone Functionalization : Reducing the 4-oxo group to a hydroxyl (via NaBH4) or replacing it with a thioester can alter pharmacokinetic profiles .

How do researchers address low solubility in biological assays for this lipophilic compound?

Advanced Research Question

- Prodrug Design : Introduce phosphate or glycoside groups to increase aqueous solubility.

- Nanocarrier Systems : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release.

- Co-Solvent Blends : Use DMSO/PBS or cyclodextrin complexes to maintain solubility without cytotoxicity. notes that analogs with hydroxyl groups (e.g., 5-hydroxy derivatives) show better solubility .

What computational methods predict the reactivity of fluorinated aromatic rings in further derivatization?

Advanced Research Question

- DFT Calculations : Model electrophilic substitution sites (e.g., Fukui indices) to prioritize reactive positions for functionalization.

- MD Simulations : Predict binding conformations with target enzymes (e.g., COX-2) using software like AutoDock Vina.

- QSAR Models : Corrogate substituent effects (e.g., Hammett σ values) with bioactivity data to guide synthetic priorities .

How can researchers mitigate byproduct formation during esterification steps?

Advanced Research Question

- Activating Agents : Use DCC/DMAP or HATU to promote efficient coupling between carboxylic acids and ethanol.

- Azeotropic Distillation : Remove water via Dean-Stark traps to shift equilibrium toward ester formation.

- Microwave Irradiation : Accelerate reaction rates, reducing side reactions (e.g., transesterification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.